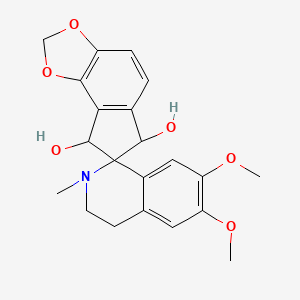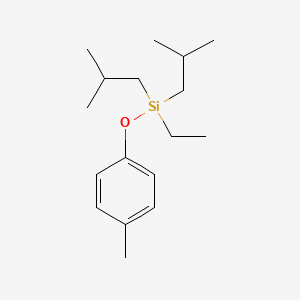
13-Epiyenhusomine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Epiyenhusomine is a phytochemical compound classified under the category of tetrahydroisoquinolines. It is a type of isoquinoline alkaloid, which is a subclass of tyrosine alkaloids. This compound is known for its presence in certain medicinal plants and has been studied for its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Epiyenhusomine involves several steps, typically starting with the precursor compounds that undergo a series of chemical reactions. The exact synthetic route can vary, but it generally includes steps such as cyclization, reduction, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 13-Epiyenhusomine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It is used as a model compound for studying the reactivity and synthesis of isoquinoline alkaloids.
Biology: Research has explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studies have investigated its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 13-Epiyenhusomine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the effects being studied .
Comparison with Similar Compounds
13-Epiyenhusomine: Known for its unique structural features and biological activities.
Yenhusomine: A closely related compound with similar structural characteristics but potentially different biological properties.
Other Isoquinoline Alkaloids: Compounds such as berberine and palmatine, which share the isoquinoline scaffold but have distinct functional groups and activities.
Uniqueness: this compound stands out due to its specific structural configuration and the unique set of biological activities it exhibits. Its distinct functional groups and molecular interactions contribute to its unique properties compared to other similar compounds .
Properties
CAS No. |
59654-07-8 |
|---|---|
Molecular Formula |
C21H23NO6 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-6',8'-diol |
InChI |
InChI=1S/C21H23NO6/c1-22-7-6-11-8-15(25-2)16(26-3)9-13(11)21(22)19(23)12-4-5-14-18(28-10-27-14)17(12)20(21)24/h4-5,8-9,19-20,23-24H,6-7,10H2,1-3H3 |
InChI Key |
GBRMPBIZRSWCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C13C(C4=C(C3O)C5=C(C=C4)OCO5)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)










![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)

![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
